molecular formula C4H6ClIN2 B2767098 3-Iodo-5-methyl-2H-pyrazole hydrochloride CAS No. 2014375-15-4

3-Iodo-5-methyl-2H-pyrazole hydrochloride

Cat. No. B2767098
CAS RN: 2014375-15-4
M. Wt: 244.46
InChI Key: SQDVADFRJGHHNY-UHFFFAOYSA-N
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Description

3-Iodo-5-methyl-2H-pyrazole hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using various methods. Its unique structure and properties make it an attractive candidate for research in the fields of medicine, agriculture, and material science.

Scientific Research Applications

Corrosion Inhibition

One prominent application of pyrazole compounds, including derivatives similar to 3-Iodo-5-methyl-2H-pyrazole hydrochloride, is in the field of corrosion inhibition. Specifically, pyrazole derivatives have been studied for their effectiveness in protecting steel against corrosion in acidic environments. A study by Herrag et al. (2007) found that pyrazole compounds exhibit high corrosion inhibition efficiency, which increases with concentration, for steel in hydrochloric acid, indicating the potential utility of 3-Iodo-5-methyl-2H-pyrazole hydrochloride in similar applications (Herrag et al., 2007).

Synthesis of Heterocyclic Compounds

3-Iodo-5-methyl-2H-pyrazole hydrochloride can serve as a precursor in the synthesis of complex heterocyclic compounds. For example, Lavecchia et al. (2004) reported a method for synthesizing 3-iodo-1H-pyrazolo[3,4-b]pyridines, which could potentially be adapted to utilize 3-Iodo-5-methyl-2H-pyrazole hydrochloride as a starting material. These compounds are of interest for their pharmacological properties and as intermediates in organic synthesis (Lavecchia et al., 2004).

Anticancer Research

Pyrazole derivatives are also explored for their potential anticancer activities. Thomas et al. (2019) synthesized pyrazole compounds and evaluated their electronic structure, physico-chemical properties, and pharmaceutical potential, including docking analysis to assess their viability as anti-cancer agents. This suggests that 3-Iodo-5-methyl-2H-pyrazole hydrochloride could be investigated for similar applications, given its structural similarity to the compounds studied (Thomas et al., 2019).

Corrosion Inhibition Mechanisms

Further investigations into the mechanisms of corrosion inhibition by pyrazole derivatives, such as Mahmoud's study (2005), provide insights into how these compounds protect metal surfaces in corrosive environments. Understanding these mechanisms can help in designing more effective corrosion inhibitors based on 3-Iodo-5-methyl-2H-pyrazole hydrochloride (Mahmoud, 2005).

Mechanism of Action

properties

IUPAC Name

3-iodo-5-methyl-1H-pyrazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IN2.ClH/c1-3-2-4(5)7-6-3;/h2H,1H3,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDVADFRJGHHNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)I.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-5-methyl-2H-pyrazole hydrochloride

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